Ergocristine, dihydro-

説明

LSM-1568 is a peptide ergot alkaloid.

科学的研究の応用

Interaction with Dopaminergic Receptors

Dihydroergocristine exhibits an interaction with dopaminergic receptors in the rat striatum and nucleus accumbens, inhibiting dopamine-stimulated adenylate cyclase activity. This effect is notably stronger in the nucleus accumbens than in the striatum. Such interactions suggest distinct dopaminergic receptors with different conformations in the central nervous system (Spano & Trabucchi, 1978).

Dopamine Receptor Profile

Dihydroergocristine has been shown to interact with D1- and D2-subtypes of dopamine receptors in the rat striatum. In studies, it antagonizes both receptor types, contributing to its effects in functional responses mediated by D1- and D2-receptors. This interaction reflects the compound's dopaminergic properties (Markstein, 1982).

Peripheral Vascular Diseases Management

In the management of chronic peripheral vascular diseases, dihydroergocristine has been used. It has been applied in conditions like arteriosclerosis obliterans, thromboangiitis obliterans, Raynaud’s disease, and obstructive edema of the extremities (Popkin, 1951).

Alpha-Adrenoceptors Interaction

Dihydroergocristine interacts with alpha-adrenoceptors in the central nervous system. It has been found to displace specific binding sites in rat and bovine brain membrane preparations and inhibit adrenergic-stimulated cyclic AMP formation, suggesting a competitive antagonism at alpha-adrenoceptors (Markstein, Closse, & Frick, 1983).

Mutagenicity Studies

Research indicates that dihydroergocristine, used for cerebrovascular insufficiency therapy, does not exhibit mutagenic activity based on in vitro and in vivo tests. This includes tests on Salmonella typhimurium, V79 Chinese hamster cells, human lymphocyte cultures, and in vivo mouse micronucleus assay (Dubini, Bignami, Zanotti, & Coppi, 1990).

Blood Pressure Effects

Studies on the natural and dihydrogenated alkaloids of Ergot, including dihydroergocristine, show that they increase blood pressure in spinal cats, with varied responses under different conditions, such as during adrenaline infusion (Rothlin, 1949).

Cognitive Function Improvement

Dihydroergocristine has been observed to contribute to cognitive function improvement, particularly in animal models and elderly volunteers. It may have effects on central monoaminergic neurotransmitter systems, compensating for both hyperactivity and deficits of these systems (Wadworth & Chrisp, 1992).

特性

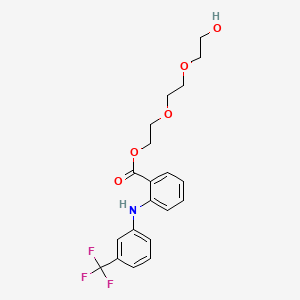

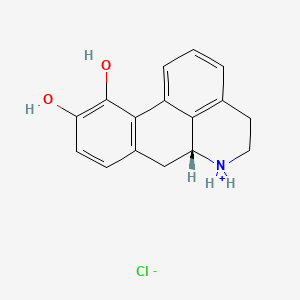

IUPAC Name |

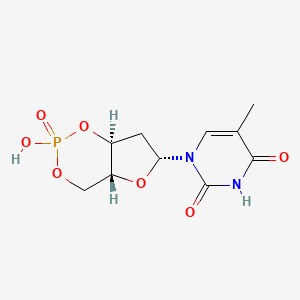

N-(7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H41N5O5/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34/h4-7,9-12,18,20,23,25,27-29,36,44H,8,13-17,19H2,1-3H3,(H,37,41) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEQITUUQPICUMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H41N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

611.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ergocristine, dihydro- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2,2-Di(pentadecyl)-1,3-dioxolan-4-yl]methyl dihydrogen phosphate](/img/structure/B1206867.png)

![4-[(4-chlorophenyl)thio]-5-methyl-2-phenyl-1H-pyrazol-3-one](/img/structure/B1206875.png)